(S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate is a chiral azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles that are known for their significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring:
Introduction of the Tosyloxy Group: The tosyloxy group can be introduced by reacting the azetidine derivative with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base like pyridine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The tosyloxy group can be displaced by nucleophiles such as amines or thiols.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened by nucleophiles, leading to the formation of linear or branched products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Ring-Opening Reactions: Reagents like lithium aluminum hydride (LiAlH4) or Grignard reagents in ether solvents.
Major Products:
Nucleophilic Substitution: Products include azetidine derivatives with various functional groups replacing the tosyloxy group.
Ring-Opening Reactions: Products include linear or branched amines or alcohols depending on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: Azetidine derivatives are explored for their potential as bioactive molecules, including enzyme inhibitors and receptor modulators.
Catalysis: Azetidines are used in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate involves its reactivity due to the ring strain of the azetidine ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The tosyloxy group is a good leaving group, facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative used in medicinal chemistry.
N-tosylazetidine: Similar in structure but lacks the tert-butyl carboxylate protection.
Uniqueness: (S)-tert-Butyl 2-((tosyloxy)methyl)azetidine-1-carboxylate is unique due to its combination of a chiral azetidine ring, a tosyloxy group, and a tert-butyl-protected carboxylate group.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(4-methylphenyl)sulfonyloxymethyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)21-11-13-9-10-17(13)15(18)22-16(2,3)4/h5-8,13H,9-11H2,1-4H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOGMHPEFWQXQZ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCN2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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